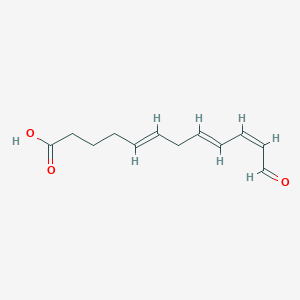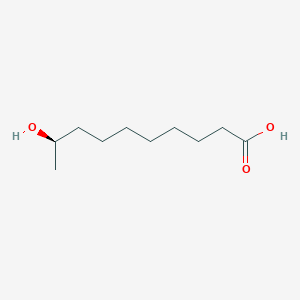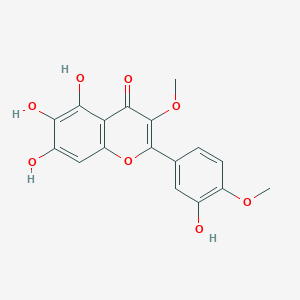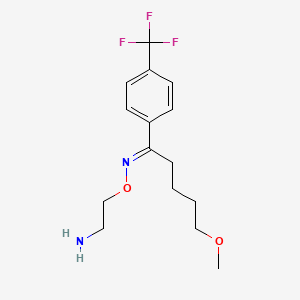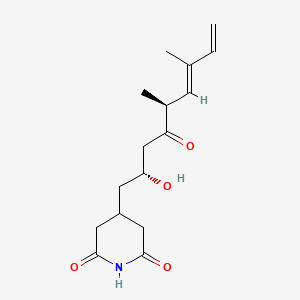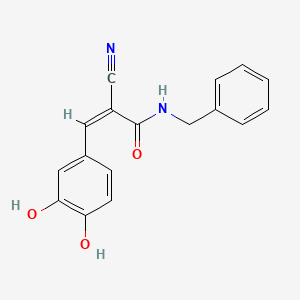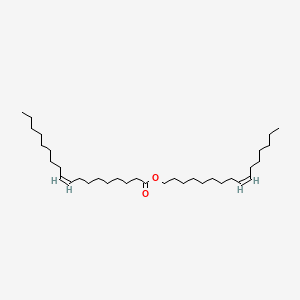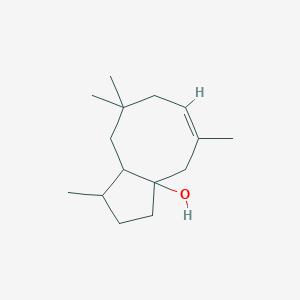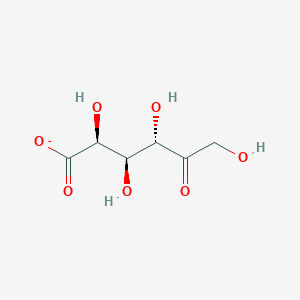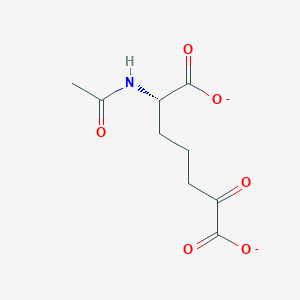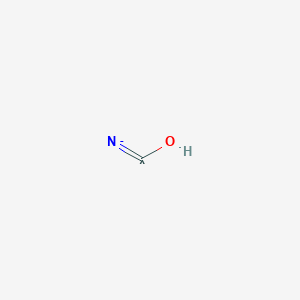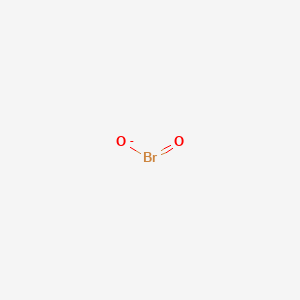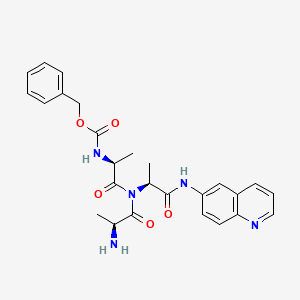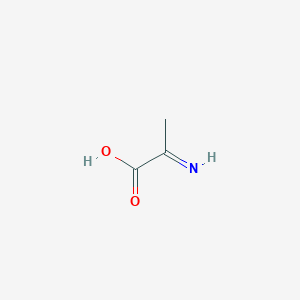
2-Iminiopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminiopropanoate, also known as 2-iminopropanoic acid, is an organic compound belonging to the class of ketimines. These compounds bear the ketimine functional group with the general structure R2C=NR’ (where R is not a hydrogen). This compound exists in all living organisms, ranging from bacteria to humans .
Preparation Methods
The synthesis of 2-Iminiopropanoate involves the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate, resulting in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters. These esters are then used to create fully protected ribonucleoside phosphoramidite monomers, which are essential for solid-phase synthesis of RNA sequences
Chemical Reactions Analysis
2-Iminiopropanoate undergoes various chemical reactions, including hydrolytic deamination catalyzed by enzymes such as 2-iminobutanoate/2-iminopropanoate deaminase. This enzyme catalyzes the hydrolytic deamination of imine intermediates formed by several types of pyridoxal-5’-phosphate-dependent dehydratases . The compound can also participate in cyclopropane ring-opening reactions, converting 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Scientific Research Applications
2-Iminiopropanoate has several scientific research applications. It is used in the study of microbial metabolism, particularly in understanding the metabolic stress caused by the accumulation of reactive enamine species like 2-aminoacrylate. In Salmonella enterica, the accumulation of 2-aminoacrylate perturbs the metabolic network by partially inactivating several pyridoxal 5’-phosphate-dependent enzymes . This compound is also relevant in the synthesis of RNA sequences for therapeutic applications, as it serves as a protecting group for the 2′-hydroxyl function of ribonucleosides .
Mechanism of Action
The mechanism of action of 2-Iminiopropanoate involves its role as a substrate for enzymes like 2-iminobutanoate/2-iminopropanoate deaminase. This enzyme catalyzes the hydrolytic deamination of imine intermediates, leading to the formation of ammonia and alpha-ketobutyrate . In microbial systems, the accumulation of 2-aminoacrylate, a related compound, can inactivate pyridoxal 5’-phosphate-dependent enzymes, affecting various metabolic pathways .
Comparison with Similar Compounds
2-Iminiopropanoate is similar to other ketimines, such as 2-iminobutanoate. These compounds share the ketimine functional group and participate in similar biochemical reactions. this compound is unique in its specific applications in RNA synthesis and its role in microbial metabolism .
Similar Compounds::- 2-Iminobutanoate
- 2-Aminoacrylate
Properties
CAS No. |
3125-84-6 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-iminopropanoic acid |
InChI |
InChI=1S/C3H5NO2/c1-2(4)3(5)6/h4H,1H3,(H,5,6) |
InChI Key |
DUAWRLXHCUAWMK-UHFFFAOYSA-N |
SMILES |
CC(=N)C(=O)O |
Canonical SMILES |
CC(=N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


